
4-Chloro-3,5-dinitrotoluene
Overview
Description
4-Chloro-3,5-dinitrotoluene (CAS: Not explicitly listed in evidence; synonyms include 3,5-Dinitro-4-chlorotoluene, NSC105591) is a nitroaromatic compound characterized by a toluene backbone substituted with chlorine at the 4-position and nitro groups at the 3- and 5-positions. This arrangement confers unique physicochemical properties, such as high electron-withdrawing capacity and stability, making it relevant in synthetic chemistry and industrial applications (e.g., intermediates for dyes or explosives) . Commercial availability is noted, with suppliers like CymitQuimica offering it at varying quantities (1g: €32; 10g: €93) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3,5-dinitrotoluene can be synthesized through the nitration of 4-chlorotoluene. The process involves the use of a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 3 and 5 positions .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3,5-dinitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide in polar solvents are typical reagents.
Major Products:
Reduction: 4-Chloro-3,5-diaminotoluene.
Substitution: Products depend on the nucleophile used, such as 4-methoxy-3,5-dinitrotoluene when using sodium methoxide.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Chemistry:
CDNT serves as an important intermediate in the synthesis of more complex organic compounds. It is utilized in the preparation of various derivatives, which can be further modified for specific applications. Notably, it can be used to synthesize energetic materials and pharmaceuticals.
Synthesis Techniques:
The synthesis of CDNT typically involves the nitration of 4-chlorotoluene using a nitrating mixture (concentrated nitric acid and sulfuric acid) under controlled conditions to ensure selectivity at the 3 and 5 positions.
Biological Research
Interaction with Biological Systems:
Research has indicated that nitroaromatic compounds like CDNT can interact with biological systems, making them subjects of study in toxicology and pharmacology. Studies have shown that CDNT can undergo reduction reactions in bacterial systems, leading to the formation of less toxic metabolites.
Potential Drug Development:
Due to its unique chemical structure, CDNT is being investigated for its potential role in drug development. Its reactivity allows for modifications that could lead to new therapeutic agents.
Environmental Science
Toxicological Studies:
CDNT's environmental impact has been assessed through various toxicological studies. The compound has been shown to cause oxidative stress and DNA damage in cells, which raises concerns regarding its persistence and bioaccumulation in ecosystems .
Ecotoxicity Assessment:
The ecotoxicological profile of CDNT indicates high persistence in both water and soil environments, which necessitates careful handling and disposal practices .
Industrial Applications
Production of Explosives:
CDNT is utilized in the production of explosives due to its energetic properties. It acts as a precursor for synthesizing more stable and less sensitive explosive compounds, contributing to safer handling practices in industrial settings .
Dyes and Pigments:
In addition to explosives, CDNT is employed in the synthesis of dyes and pigments, leveraging its vibrant color properties for various industrial applications.
Case Studies
Study Title | Findings | Relevance |
---|---|---|
Toxicological Profile of Nitroaromatic Compounds | Demonstrated oxidative stress effects on cellular systems exposed to nitroaromatic compounds including CDNT | Highlights potential health risks associated with exposure |
Synthesis of Energetic Materials from CDNT Derivatives | Successful synthesis of new energetic compounds with improved stability from CDNT | Provides insights into safer explosive formulations |
Environmental Impact Assessment | High persistence and bioaccumulation potential identified for CDNT | Underlines the need for environmental monitoring |
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dinitrotoluene involves its interaction with molecular targets through its nitro and chloro substituents. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological molecules. The chlorine atom can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Comparison with Dinitrotoluene (DNT) Isomers
Dinitrotoluenes (DNTs) are isomers distinguished by nitro group positions. Key examples include:
Key Differences :
- Toxicity : While 2,6-DNT exhibits significant acute toxicity (LD50: 177 mg/kg), the chloro derivative’s toxicity profile remains unquantified but may pose greater environmental persistence due to halogenation .
Comparison with Trifluoromethyl Derivatives
4-Chloro-3,5-dinitrobenzotrifluoride (CAS: 393-75-9) replaces the methyl group with a trifluoromethyl (-CF3) moiety:
Key Insight : The trifluoromethyl group in benzotrifluoride derivatives enhances lipophilicity and resistance to degradation, increasing environmental risks compared to the methyl analog .
Functional Group Variations: Benzoic Acid and Phenol Derivatives
4-Chloro-3,5-dinitrobenzoic Acid (CDNBA)
CDNBA (CAS: 206-889-3) substitutes the toluene methyl group with a carboxylic acid:
Property | This compound | CDNBA |
---|---|---|
Water Solubility | Low (nonpolar methyl) | Moderate (polar COOH) |
Toxicity | Not reported | LC50 (aquatic): 2.1 mg/L |
Use Cases | Industrial synthesis | Wastewater treatment studies |
Key Insight : The carboxylic acid group in CDNBA increases aqueous solubility and acute aquatic toxicity, making it a model pollutant in environmental studies .
4-Chloro-3,5-dimethylphenol (PCMX)
PCMX (CAS: 88-04-0), a phenolic derivative, lacks nitro groups but shares chlorine and methyl substituents:
Property | This compound | PCMX |
---|---|---|
Functionality | Nitroaromatic | Antimicrobial agent |
Acute Toxicity | Not reported | LD50 (oral rat): 3,830 mg/kg |
Regulatory Status | Limited data | OSHA/NTP non-carcinogen |
Biological Activity
4-Chloro-3,5-dinitrotoluene (4-Cl-3,5-DNT) is a nitroaromatic compound with significant biological activity, particularly in the context of environmental toxicity and potential health impacts. This article explores its biological activity, including its toxicological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : CHClNO
- Molecular Weight : 202.57 g/mol
- Solubility : Slightly soluble in water; solubility varies with pH levels.
Acute Toxicity
Acute toxicity studies have shown that 4-Cl-3,5-DNT exhibits harmful effects on various organisms. For instance, experiments conducted on Tetrahymena pyriformis demonstrated significant mortality rates at concentrations exceeding 101.4 µM, with complete lethality observed within 60 minutes at higher concentrations. At lower concentrations (50.6 µM), survival rates dropped to approximately 1% after 48 hours .
Inhibition Concentration (EC50)
The median effective concentration (EC50) for inhibiting the proliferation of T. pyriformis was determined to be approximately 104.7 µM. This indicates a strong correlation between concentration and biological activity, emphasizing the compound's potential as a toxic agent in aquatic environments .
The mechanisms through which 4-Cl-3,5-DNT exerts its toxic effects are multifaceted:
- Cellular Morphology Changes : Microscopic analysis has revealed alterations in cell morphology following exposure to the compound, suggesting that it disrupts normal cellular functions.
- pH Influence : The toxicity of 4-Cl-3,5-DNT is significantly influenced by pH levels. In controlled pH environments, organisms exhibited mobility recovery after initial exposure shock, indicating potential for physiological adaptation or recovery mechanisms .
Environmental Impact Studies
Research has highlighted the environmental persistence of nitroaromatic compounds like 4-Cl-3,5-DNT. A study focusing on aquatic ecosystems found that exposure to this compound led to decreased biodiversity and altered community structures within affected habitats .
Human Health Risk Assessment
In human exposure scenarios, the compound poses risks primarily through inhalation and dermal contact. Symptoms of exposure include dizziness, headaches, and potential cyanosis due to methemoglobinemia—a condition where hemoglobin is modified to methemoglobin, reducing oxygen transport capacity .
Comparative Toxicity Data
The following table summarizes the toxicological data of this compound compared to other dinitrotoluene compounds:
Compound | CAS Number | EC50 (µM) | Acute Toxicity Symptoms |
---|---|---|---|
This compound | N/A | 104.7 | Dizziness, headache, cyanosis |
2,4-Dinitrotoluene | 121-14-2 | Varies | Nausea, vomiting, respiratory distress |
2,6-Dinitrotoluene | 606-20-2 | Varies | Similar symptoms as above |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Chloro-3,5-dinitrotoluene, and what critical reaction conditions optimize yield?
- Methodological Answer : this compound is typically synthesized via sequential nitration and chlorination of toluene derivatives. A common approach involves nitrating 4-chlorotoluene under controlled conditions using mixed acids (H₂SO₄/HNO₃) at low temperatures (~0–5°C) to avoid over-nitration. Subsequent purification via recrystallization or column chromatography is essential to isolate the product . Chlorination can be achieved using Cl₂ gas or chlorinating agents like SO₂Cl₂, with careful monitoring of reaction stoichiometry to prevent side reactions. Yield optimization requires precise temperature control and gradual reagent addition to minimize decomposition .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can identify aromatic proton environments (e.g., deshielded protons near nitro groups) and confirm substitution patterns. For example, the absence of symmetry in the aromatic ring due to nitro and chloro groups will split signals predictably .
- IR : Strong absorption bands at ~1520 cm⁻¹ and ~1350 cm⁻¹ confirm nitro (NO₂) groups. A C-Cl stretch appears near 750 cm⁻¹ .
- LC/MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ peaks), while LC retention times and fragmentation patterns assess purity and detect byproducts .
Advanced Research Questions
Q. When nucleophilic substitution reactions with this compound fail, what mechanistic analyses and alternative strategies can be employed?
- Methodological Answer : Failure in displacement reactions (e.g., with amines) may stem from steric hindrance from nitro groups or poor leaving-group activation. Strategies include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while elevated temperatures (80–120°C) improve reaction kinetics .
- Catalysis : Adding catalytic iodide (KI) via the "Finkelstein reaction" can activate the chloro group for substitution .
- Alternative Pathways : Use Ullmann coupling or transition-metal catalysis (e.g., CuI) for aromatic substitution when direct displacement is ineffective .
Q. How can computational methods predict reactivity and physicochemical properties of this compound derivatives?
- Methodological Answer :
- Hammett Equation : Predicts substituent effects on acidity (pKa) or reaction rates. For example, nitro groups (σₚ = +1.27) and chloro (σₘ = +0.37) can be used to estimate electronic effects on reaction intermediates .
- DFT Calculations : Models transition states for substitution reactions to identify energy barriers and optimize pathways .
- LogP Prediction : Software like ACD/Labs or Molinspiration calculates lipophilicity to guide solvent selection for synthesis or biological studies .
Q. What are best practices for resolving contradictions in reaction outcomes during multi-step syntheses involving this compound?
- Methodological Answer :
- Byproduct Analysis : Use LC/MS or GC-MS to identify impurities (e.g., dechlorinated or over-nitrated species) and adjust reaction stoichiometry .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to detect intermediate formation and optimize stepwise conditions .
- Cross-Validation : Compare results with literature precedents (e.g., highlights failed displacements in ethanol but success in DMF) to refine protocols .
Properties
IUPAC Name |
2-chloro-5-methyl-1,3-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDVARRGYWIJGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200617 | |
Record name | 4-Chloro-3,5-dinitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5264-65-3 | |
Record name | 2-Chloro-5-methyl-1,3-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5264-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3,5-dinitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005264653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5264-65-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105591 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-3,5-dinitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3,5-dinitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.710 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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